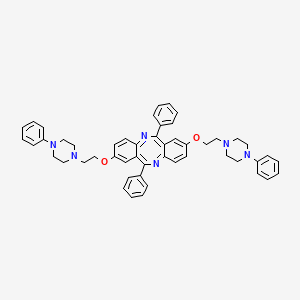
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-メチル-4-((7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、ベンゾキサジン環系を特徴とする複雑な有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な応用で注目されています。ニトロ基とベンゾキサジン環の存在は、この分子にユニークな化学的性質を与えています。
準備方法
合成経路と反応条件
α-メチル-4-((7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ベンゾキサジン前駆体のニトロ化、続いてのエステル化、およびその後のアミノ化反応を含みます。反応条件は、通常、高い収率と純度を確保するために、制御された温度と特定の触媒の使用を必要とします。
工業的生産方法
この化合物の工業的生産には、大規模なニトロ化およびエステル化プロセスが含まれる場合があります。これらの方法は、効率性とコスト効率のために最適化され、通常、連続フロー反応器と自動システムを利用して、一貫した品質と生産量を維持しています。
化学反応の分析
反応の種類
α-メチル-4-((7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基は、強力な酸化条件下でさらに酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元される可能性があります。
置換: ベンゾキサジン環は、特にニトロ基にオルト位とパラ位で求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。
還元: 炭素担持パラジウム (Pd/C) を触媒とした水素ガス (H2)。
置換: 臭素 (Br2) などのハロゲン化剤または塩化チオニル (SOCl2) などの塩素化剤。
主な生成物
酸化: ニトロベンゾキサジン誘導体の形成。
還元: アミノベンゾキサジン誘導体の形成。
置換: ハロゲン化ベンゾキサジン誘導体の形成。
科学研究への応用
α-メチル-4-((7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗がん性を持つ生物活性化合物としての可能性が調査されています。
医学: 特に特定の酵素または受容体を標的にした、創薬における潜在的な用途が探求されています。
産業: ユニークな化学的性質により、ポリマーや樹脂などの先進材料の開発に利用されています。
科学的研究の応用
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
α-メチル-4-((7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基はレドックス反応を起こす可能性があり、細胞損傷を引き起こす可能性のある活性酸素種 (ROS) の生成につながります。さらに、ベンゾキサジン環は酵素または受容体と相互作用して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 6-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)安息香酸メチル
- 4-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)安息香酸メチル
- 7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)安息香酸メチル
独自性
α-メチル-4-((7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、α-メチル基の存在により、反応性と生物学的標的との相互作用に影響を与える可能性があるため、ユニークです。この構造的特徴は、他の類似の化合物と区別し、その用途において特定の利点を提供する可能性があります。
類似化合物との比較
Similar Compounds
- Methyl 6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
- Methyl 4-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
- Methyl 7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzoate
Uniqueness
Methyl alpha-methyl-4-((7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
特性
CAS番号 |
109227-02-3 |
|---|---|
分子式 |
C18H17N3O5 |
分子量 |
355.3 g/mol |
IUPAC名 |
methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C18H17N3O5/c1-11(18(22)25-2)12-3-5-13(6-4-12)19-17-10-26-16-9-14(21(23)24)7-8-15(16)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChIキー |
SNTJMIOVHGWJHA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


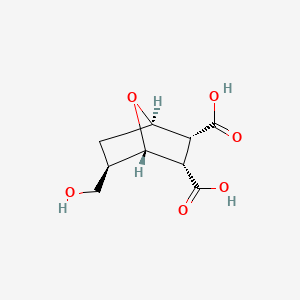
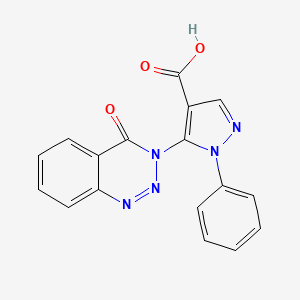

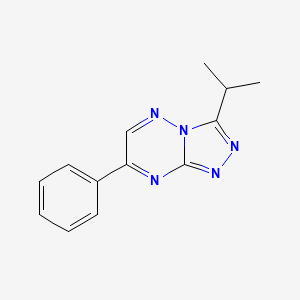
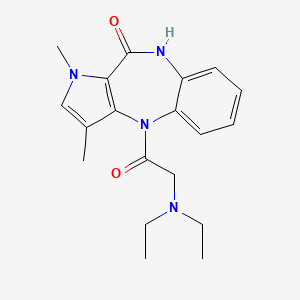

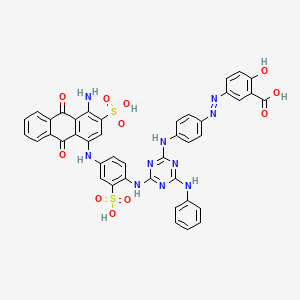





![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
